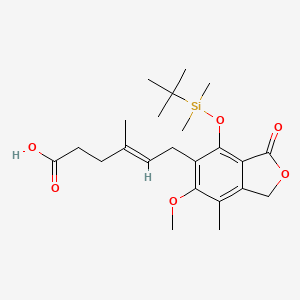
4'-tert-Butyldimethylsilylmycophenolic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-tert-Butyldimethylsilylmycophenolic Acid is a biochemical compound with the molecular formula C23H34O6Si and a molecular weight of 434.60 g/mol . This compound is primarily used in proteomics research and is known for its potential therapeutic properties. It is a derivative of mycophenolic acid, modified with a tert-butyldimethylsilyl group to enhance its stability and solubility.
Preparation Methods
The synthesis of 4’-tert-Butyldimethylsilylmycophenolic Acid involves the protection of mycophenolic acid with a tert-butyldimethylsilyl group. The reaction typically requires the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard chromatographic techniques.
Chemical Reactions Analysis
4’-tert-Butyldimethylsilylmycophenolic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetone), bases (e.g., imidazole, pyridine), and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4’-tert-Butyldimethylsilylmycophenolic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for hydroxyl functionalities.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in immunosuppressive treatments.
Industry: It is used in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of 4’-tert-Butyldimethylsilylmycophenolic Acid involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group enhances the compound’s stability and solubility, allowing it to effectively inhibit certain enzymes and proteins. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4’-tert-Butyldimethylsilylmycophenolic Acid can be compared with other similar compounds, such as:
Mycophenolic Acid: The parent compound, which lacks the tert-butyldimethylsilyl group.
tert-Butyldimethylsilyl-protected Compounds: Other compounds protected with the tert-butyldimethylsilyl group for enhanced stability and solubility.
The uniqueness of 4’-tert-Butyldimethylsilylmycophenolic Acid lies in its combination of the mycophenolic acid core with the tert-butyldimethylsilyl group, providing a balance of stability, solubility, and biological activity .
Properties
Molecular Formula |
C23H34O6Si |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(E)-6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C23H34O6Si/c1-14(10-12-18(24)25)9-11-16-20(27-6)15(2)17-13-28-22(26)19(17)21(16)29-30(7,8)23(3,4)5/h9H,10-13H2,1-8H3,(H,24,25)/b14-9+ |
InChI Key |
ZMTFSZLFEGAGIR-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15132042.png)
![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)
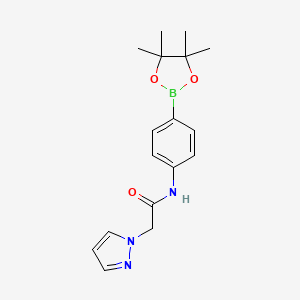
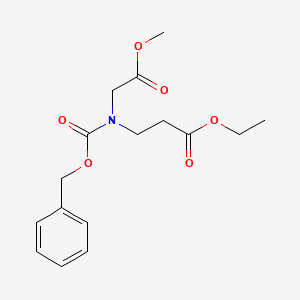
![Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)

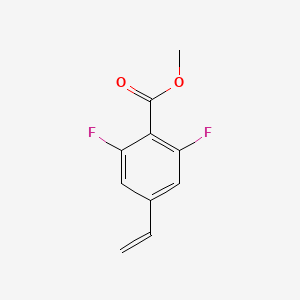
![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
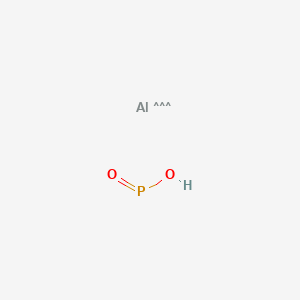

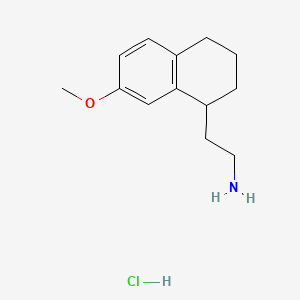
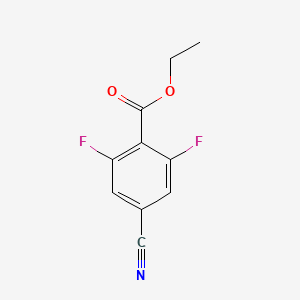
![[C1MIm]TfAc](/img/structure/B15132141.png)
